(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
描述
The compound (4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone features a pyrazolo[3,4-d]pyrimidine core substituted with a 2-chloro-5-methylphenyl group at position 1, a piperazine ring at position 4, and a furan-2-yl methanone moiety. This structure is designed to optimize interactions with biological targets, particularly kinases or enzymes, through its heterocyclic and aromatic substituents.
属性
IUPAC Name |
[4-[1-(2-chloro-5-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-14-4-5-16(22)17(11-14)28-20-15(12-25-28)19(23-13-24-20)26-6-8-27(9-7-26)21(29)18-3-2-10-30-18/h2-5,10-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSWQUHVYBBVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment.
Mode of Action
Compounds with similar structures have been found to inhibit cdk2. They bind to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity. This inhibition disrupts the cell cycle, potentially leading to cell death.
Biochemical Pathways
By inhibiting cdk2, the compound would disrupt the cell cycle, particularly the transition from the g1 phase to the s phase. This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties. These properties can help predict the compound’s bioavailability, absorption, distribution, metabolism, and excretion.
生物活性
The compound (4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone , also known by its CAS number 1105233-80-4, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its pharmacological versatility.
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine core is recognized for its role as a tyrosine kinase inhibitor, particularly targeting the BRAF V600E mutation associated with various malignancies.
Inhibitory Activity
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects on BRAF V600E kinase. For instance, compounds similar to our target exhibited half-maximal inhibitory concentrations (IC50) as low as 23.6 nM against BRAF V600E and 51.5 nM against wild-type BRAF, showcasing their potential as effective anticancer agents .
Efficacy Studies
The compound was evaluated against several human cancer cell lines using the MTT assay to determine its cytotoxic effects. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound exhibits significant anti-proliferative activity across multiple cancer types, particularly melanoma (A375) and colorectal cancer (HT-29).
Mechanistic Insights
Further mechanistic studies revealed that the compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cells. This was confirmed through flow cytometry analysis and TUNEL assays, which indicated increased apoptotic cell populations following treatment with the compound .
Case Studies and Clinical Relevance
Several case studies highlight the therapeutic potential of compounds within this chemical class:
- Case Study on Melanoma Treatment : A derivative with structural similarities to our target showed promising results in clinical trials for patients with metastatic melanoma harboring BRAF mutations. The study reported a significant reduction in tumor size and improved overall survival rates compared to standard therapies .
- Combination Therapy Insights : Research has also explored the efficacy of combining this compound with other chemotherapeutic agents. For instance, co-administration with MEK inhibitors has shown synergistic effects in preclinical models, enhancing overall anti-tumor efficacy while reducing toxicity .
相似化合物的比较
Key Structural Variations:
- Furan vs. The furan’s oxygen atom may facilitate hydrogen bonding, enhancing target specificity compared to thiophene’s sulfur .
- Chloro/Methyl Phenyl vs. Trifluoromethyl Phenyl : The 2-chloro-5-methylphenyl group in the target compound offers a balance of electron-withdrawing and steric effects, whereas trifluoromethyl groups (Compound 21) increase lipophilicity but may hinder binding in polar active sites .
Piperazine-Linked Analogues
Substituent Impact on Pharmacokinetics:
- Furan Methanone vs. Sulfonamide: The furan-2-yl methanone (target compound) likely improves solubility compared to benzenesulfonamide (Example 52), which may exhibit higher plasma protein binding but slower renal clearance .
- Methylpiperazine vs.
Bioactivity and Therapeutic Potential
Comparative In Vitro Data:
- The target compound’s lower IC50 (12 nM) compared to V011-0431 (45 nM) suggests superior kinase inhibition, likely due to optimized substituent interactions .
- Fluorophenyl derivatives (e.g., V011-0431) exhibit higher lipophilicity, improving cell membrane penetration but risking off-target effects .
常见问题
Q. How to balance solubility and bioactivity in derivative design?
- Methodology :
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates.
- LogP optimization : Use substituents like polar groups (e.g., -OH or -OMe) on the phenyl ring to reduce hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
